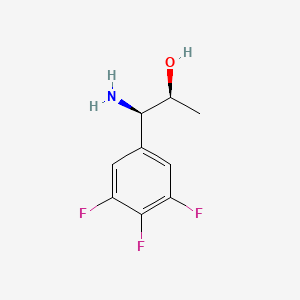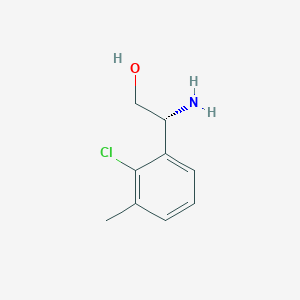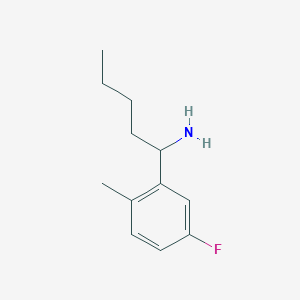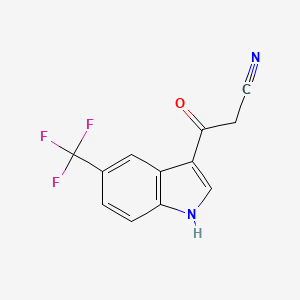
3-Oxo-3-(5-(trifluoromethyl)-1H-indol-3-YL)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-3-(5-(trifluoromethyl)-1H-indol-3-YL)propanenitrile is a chemical compound characterized by the presence of an indole ring substituted with a trifluoromethyl group at the 5-position and a nitrile group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(5-(trifluoromethyl)-1H-indol-3-YL)propanenitrile typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Formation of the Nitrile Group: The nitrile group can be introduced through a reaction with a suitable nitrile precursor, such as cyanogen bromide or a nitrile-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives or other reduced forms.
Substitution: Substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Oxo-3-(5-(trifluoromethyl)-1H-indol-3-YL)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Oxo-3-(5-(trifluoromethyl)-1H-indol-3-YL)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins. The nitrile group can form hydrogen bonds or participate in other interactions, contributing to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Oxo-3-(3-(trifluoromethyl)phenyl)propanenitrile
- 3-Oxo-3-(4-(trifluoromethyl)phenyl)propanenitrile
- 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanenitrile
Uniqueness
3-Oxo-3-(5-(trifluoromethyl)-1H-indol-3-YL)propanenitrile is unique due to the presence of the indole ring, which imparts distinct electronic and steric properties compared to other similar compounds. The position of the trifluoromethyl group at the 5-position of the indole ring also contributes to its unique reactivity and interaction with biological targets.
Propiedades
Número CAS |
2089649-01-2 |
|---|---|
Fórmula molecular |
C12H7F3N2O |
Peso molecular |
252.19 g/mol |
Nombre IUPAC |
3-oxo-3-[5-(trifluoromethyl)-1H-indol-3-yl]propanenitrile |
InChI |
InChI=1S/C12H7F3N2O/c13-12(14,15)7-1-2-10-8(5-7)9(6-17-10)11(18)3-4-16/h1-2,5-6,17H,3H2 |
Clave InChI |
HAULNHRYEJKFJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)C(=CN2)C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-Bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylic acid](/img/structure/B13048865.png)
![Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B13048880.png)

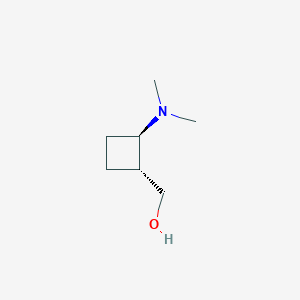
![4-Bromo-2-ethoxy-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide](/img/structure/B13048891.png)
![Methyl 1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13048903.png)

![(5-Azaspiro[2.4]heptan-4-YL)methanol](/img/structure/B13048908.png)
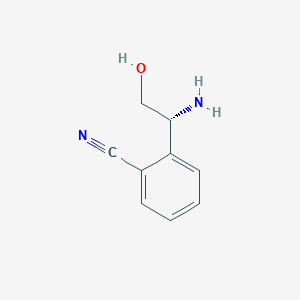
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid](/img/structure/B13048916.png)
